molecular formula C27H36N2O6 B1662449 4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid CAS No. 6634-56-6

4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid

Cat. No. B1662449
CAS RN: 6634-56-6
M. Wt: 484.6 g/mol
InChI Key: JWNUBAIGCVTLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid, also known as BHMMPA, is a synthetic compound that belongs to the family of bisphenol derivatives. It has been widely used in scientific research due to its unique chemical structure and various biological activities.

Scientific Research Applications

Metabolomics Biomarker Identification :The chemical compound has been studied in the context of metabolomics, particularly as a biomarker for exposure to environmental pollutants like Bisphenol A (BPA). Metabolomics studies have identified significant changes in various metabolic pathways upon exposure to BPA, indicating the compound's complex toxic effects on organisms. These studies use advanced techniques such as mass spectrometry and nuclear magnetic spectroscopy to identify biomarkers and understand toxicity mechanisms, thereby contributing to the field of environmental health and safety (Wang et al., 2018).

Understanding Endocrine Disruption and Reproductive Toxicity :Research has explored the endocrine-disrupting effects of similar compounds, particularly their impact on reproductive health. For instance, studies on Bisphenol A (BPA) and similar compounds have shown their preferential impact on developing testes during puberty, highlighting the importance of understanding these chemicals' molecular mechanisms and their broader implications on mammalian spermatogenesis (Lagos-Cabré & Moreno, 2012).

Application in Organic Light-Emitting Diodes (OLEDs) :The compound's structural relatives have found use in the field of organic optoelectronics. BODIPY-based materials, which share structural similarities with the chemical , are utilized in various applications, including OLEDs. Research in this area focuses on designing and developing new conjugated systems to enhance the performance of OLEDs, indicating potential applications of structurally related compounds in advanced technology and materials science (Squeo & Pasini, 2020).

Environmental Remediation :Studies have also delved into the remediation of water contaminated by bisphenols, discussing the efficacy and mechanisms of various removal approaches. This encompasses biodegradation, sorption, and advanced oxidation processes. Understanding the mechanisms involved in the decontamination process is crucial for environmental management and highlights the relevance of this compound and its derivatives in environmental science (Fang et al., 2020).

properties

IUPAC Name

4,4-bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O6/c1-27(7-6-26(32)33,22-2-4-24(30)20(16-22)18-28-8-12-34-13-9-28)23-3-5-25(31)21(17-23)19-29-10-14-35-15-11-29/h2-5,16-17,30-31H,6-15,18-19H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNUBAIGCVTLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984958
Record name 4,4-Bis{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NXN-188 is a first-in-class, dual-action, small molecule that is being developed for the treatment of acute migraine and which incorporates both 5-HT agonism (the mechanism of action of triptans, the current standard of care in migraine therapy) and nNOS inhibition. NOS is a validated target for migraine therapy as migraine models indicate that nNOS inhibition can relieve pain. Additionally, nitric oxide induces migraines in migraineurs, while the inhibition of NOS has been demonstrated to relieve migraine pain.
Record name NXN-188
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-

CAS RN

6634-56-6
Record name NSC51920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Bis{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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